6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol
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Overview
Description
6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a phenyl group, which is further substituted with a pyridinylmethyl group
Preparation Methods
The synthesis of 6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene core, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation. The pyridinylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the hydroxylation of the naphthalene ring to yield the desired compound. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol can be compared with other similar compounds, such as:
6-[4-(Pyridin-3-ylmethyl)phenyl]naphthalen-2-ol: This compound has a similar structure but with the pyridinyl group in a different position, which can affect its reactivity and biological activity.
6-[4-(Pyridin-2-ylmethyl)phenyl]naphthalen-2-ol: The position of the pyridinyl group can influence the compound’s interaction with molecular targets.
6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-1-ol: The position of the hydroxyl group on the naphthalene ring can alter the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C22H17NO |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-[4-(pyridin-4-ylmethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H17NO/c24-22-8-7-20-14-19(5-6-21(20)15-22)18-3-1-16(2-4-18)13-17-9-11-23-12-10-17/h1-12,14-15,24H,13H2 |
InChI Key |
OCQPVXWUPNNJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origin of Product |
United States |
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